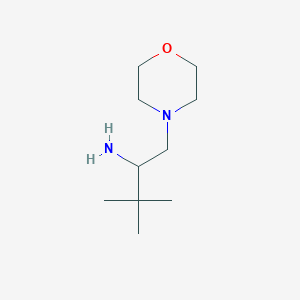
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine (DMB) is an organic compound belonging to the family of amines. It is a colorless liquid with a mild amine odor. DMB has a wide variety of applications in the field of chemistry and biochemistry, including synthesis, drug discovery, and laboratory experiments. This article will provide an overview of DMB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of chiral compounds and as a ligand in asymmetric catalysis.
Mecanismo De Acción
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine acts as a base, proton acceptor, and hydrogen bond donor. It can also act as a nucleophile and can be used to catalyze a wide variety of reactions. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Biochemical and Physiological Effects
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450, and to inhibit the activity of enzymes involved in the metabolism of fatty acids. It has also been shown to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has been shown to modulate the activity of various hormones, including cortisol and testosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a highly reactive compound and can be used to catalyze a wide variety of reactions. However, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine also has several limitations. It is a highly volatile compound and can be difficult to store and handle. Additionally, it is a highly reactive compound and can react with other compounds in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine in scientific research. One potential direction is the use of 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine as a reagent in the synthesis of chiral compounds. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new drugs and agrochemicals. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new catalysts for organic reactions. Finally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine could be used in the development of new methods for the synthesis of pharmaceuticals and agrochemicals.
Métodos De Síntesis
3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized by a variety of methods. One method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfate. Another method involves the reaction of morpholine with dimethylformamide, followed by reaction with dimethyl sulfoxide. Additionally, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can be synthesized from the reaction of morpholine with dimethylacetamide.
Propiedades
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,3)9(11)8-12-4-6-13-7-5-12/h9H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPDLTGDTFHZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

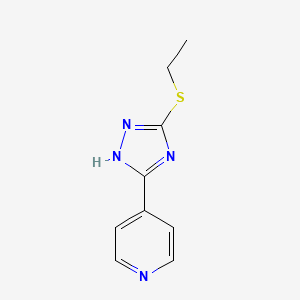
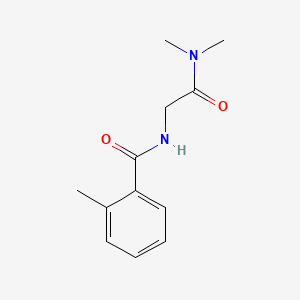

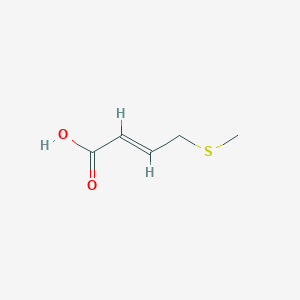
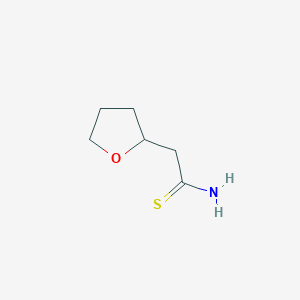


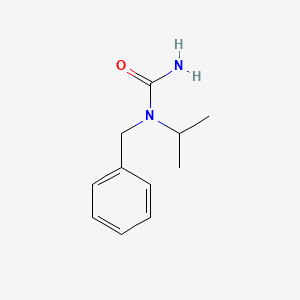


![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)